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Compound of Interest

Compound Name: Fasitibant free base

Cat. No.: B1248288

An In-depth Review of the Structure, Properties, and Mechanism of the Potent Bradykinin B2
Receptor Antagonist

Introduction

Fasitibant, also known as MEN16132, is a potent, selective, and long-lasting non-peptide
antagonist of the bradykinin B2 receptor (B2R).[1][2] Developed as a third-generation B2R
antagonist, it emerged from medicinal chemistry optimization processes aimed at creating
small molecules with improved clinical utility over earlier peptide-based antagonists.[3]
Bradykinin is a key pro-inflammatory mediator involved in pain, inflammation, vasodilation, and
increased vascular permeability.[3] By blocking the B2 receptor, fasitibant offers a promising
therapeutic strategy for conditions where the kallikrein-kinin system is pathologically activated,
such as osteoarthritis and other inflammatory disorders.[1][3] This document provides a
comprehensive technical overview of fasitibant free base, detailing its chemical structure,
physicochemical and pharmacological properties, mechanism of action, and key experimental
protocols used in its characterization.

Chemical Structure and Physicochemical Properties

Fasitibant is a complex small molecule featuring a quinoline moiety, a sulfonamide group, and a
piperazine core.[4] Its design is based on a scaffold that fits effectively into a hydrophobic
pocket of the B2 receptor.[5]

Table 1: Physicochemical Properties of Fasitibant Free Base
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Property Value Source(s)
(4S)-4-amino-5-[4-[[4-[[2,4-
dichloro-3-[[(2,4-
dimethylquinolin-8-

IUPAC Name yloxy]methyl]phenyl]sulfonyla [4]
minoJoxan-4-
ylJcarbonyl]piperazin-1-yl]-5-
oxopentan-1-aminium

Synonyms MEN16132, Fasitibant Cation [4]

Molecular Formula C36H49CI2N6O6S ™ [4]

Molecular Weight 764.78 g/mol [4]

Canonical SMILES

Cclcc(C)nc2clceecc20Cce3c(cc
c(c3CIS(=0)
(=O)NC4(CCOCC4)C(=O)N5C
CN(CC5)C(=0)C--INVALID-
LINK--(C)C">C@@HN)CI

[4]

FQVSDHOWSLEEKJ-
InChl Key [4]
LJIAQVGFWSA-N
N Not publicly available in cited
Solubility, pKa

literature.

Melting/Boiling Point

Not publicly available in cited

literature.

Mechanism of Action and Signaling Pathways

Fasitibant exerts its pharmacological effects through competitive antagonism of the bradykinin

B2 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous agonist,

bradykinin (BK), to B2R typically initiates a cascade of intracellular signaling events that

mediate inflammation and pain. Fasitibant blocks this initial step.

Primary B2 Receptor Signaling
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The B2 receptor primarily couples to Gaq and Gai proteins. Activation by BK leads to the
stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IPs triggers the release
of intracellular calcium (Ca?*), while DAG activates Protein Kinase C (PKC). This signaling
culminates in various cellular responses, including the activation of the pro-inflammatory
transcription factor NF-kB, leading to the expression of inflammatory genes like
Cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandins (e.g., PGE-z).
Fasitibant effectively prevents this entire cascade by occupying the receptor and preventing BK
binding.
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Caption: Bradykinin B2R signaling and inhibition by Fasitibant.
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Crosstalk with FGFR-1 Signaling

Recent studies have demonstrated that B2R activation can transactivate other receptor
systems, amplifying the inflammatory response. In human endothelial cells, BK binding to B2R
triggers the phosphorylation of Fibroblast Growth Factor Receptor-1 (FGFR-1). This
transactivation is c-Src mediated and leads to the subsequent phosphorylation of downstream
signaling molecules including FRSa, ERK1/2, and STAT3. This pathway contributes
significantly to BK-induced endothelial cell permeability and migration. Fasitibant has been
shown to inhibit this B2R-mediated transactivation of FGFR-1 and the phosphorylation of its
downstream effectors (excluding AKT), thereby reducing inflammatory responses in the

endothelium.[2]
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Caption: Fasitibant inhibits B2R-mediated transactivation of FGFR-1.
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Pharmacological and Biological Activity

Fasitibant is characterized by its high affinity and potency for the B2 receptor across multiple

species. Its selectivity is notable, with negligible affinity for the bradykinin B1 receptor and a

wide panel of other receptors and ion channels.

Table 2: Pharmacological Profile of Fasitibant (MEN16132)

Parameter

Species | System

Value

Source(s)

Ki (Binding Affinity)

Human B2R (CHO

cells)

0.087 nM (pKi 10.5)

[3]4]

Human B2R
. 0.067 nM [3]
(synoviocytes)
Human B2R (lung )
] pKi 10.5 [4]
fibroblasts)
Rat B2R (uterus) pKi 10.4 [5]
Rat B2R (airways) pKi 10.1 [5]
Guinea Pig B2R ]
] pKi 10.0 [4]
(airways)
pKB (Antagonist Human B2R (CHO
10.3 [4]
Potency) cells, IP assay)
Human B2R
(synoviocytes, IP 9.9 [3]
assay)
Human B2R (detrusor
9.9 [4]
muscle)
Rat B2R
(uterus/bladder 9.7 [5]
contractility)
Selectivity Human B1R pKi<5 [4]
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Note: pKi and pKB are negative logarithms of the Ki (hM) and KB (M) values, respectively.
Higher values indicate greater affinity/potency.

Pharmacokinetics

Detailed pharmacokinetic parameters for fasitibant free base, such as Cmax, Tmax, AUC, and
elimination half-life from human clinical studies, are not extensively detailed in publicly available
literature. However, preclinical studies in rats indicated that the compound is suitable for in vivo
investigations in pathophysiological models.[5] Washout experiments have suggested that
fasitibant has a slower reversibility from the B2 receptor compared to the peptide antagonist
icatibant, indicating a potential for long-lasting in vivo activity.[5]

Experimental Protocols

The characterization of fasitibant has been supported by a range of in vitro and in vivo
experimental models. Below are summaries of key methodologies.

In Vivo: Carrageenan-Iinduced Inflammatory Arthritis in
Rats

This model is used to assess the anti-inflammatory and analgesic effects of intra-articularly
administered compounds.

» Objective: To measure the effect of fasitibant on joint pain, edema, and inflammatory
mediator release in an acute arthritis model.

o Methodology:
o Animal Model: Male Wistar rats are anesthetized.

o Drug Administration: Fasitibant chloride (e.g., 100 pg) or vehicle is injected directly into the
knee joint cavity.

o Induction of Arthritis: 30 minutes post-drug administration, inflammation is induced by an
intra-articular injection of A-carrageenan.
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o Pain Assessment: Joint pain is evaluated at various time points (e.g., up to 6 hours) by
measuring the vocalization threshold to knee flexion.

o Edema Measurement: Joint swelling is quantified by measuring the knee joint diameter
with a caliper.

o Biomarker Analysis: After the final time point, animals are euthanized, and synovial fluid is
collected. The levels of inflammatory mediators such as prostaglandins (PGE-z),
interleukins (IL-1p3, IL-6), and chemokines are quantified using ELISA or other
immunoassays.[6]
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Caption: Workflow for the rat carrageenan-induced arthritis model.

In Vitro: Endothelial Cell Permeability and Signaling

This assay is used to determine the effect of fasitibant on bradykinin-induced changes in
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endothelial barrier function and intracellular signaling.
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» Objective: To quantify fasitibant's ability to block BK-induced hyperpermeability and signaling
pathway activation (e.g., B2R-FGFR-1 crosstalk).

o Methodology:

o Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured to confluence
on Transwell inserts.

o Pre-treatment: Cells are pre-treated with fasitibant (e.g., 1 uM) or vehicle for 30 minutes.
o Stimulation: Bradykinin (e.g., 1 uM) is added to the culture medium.

o Permeability Assay: A fluorescently labeled dextran is added to the upper chamber of the
Transwell. The amount of fluorescence that passes through the endothelial monolayer into
the lower chamber over time is measured with a fluorometer. An increase in fluorescence
indicates increased paracellular permeability. Fasitibant's effect is measured as the
reduction in BK-induced dextran flux.

o Signaling Analysis (Western Blot): For signaling studies, cells are cultured in plates, pre-
treated with fasitibant, and then stimulated with BK for a short duration (e.g., 15 minutes).
Cells are then lysed, and protein extracts are subjected to SDS-PAGE and Western
blotting using specific primary antibodies against phosphorylated proteins (e.g., p-FRSaq,
p-ERK1/2, p-STAT3) and total proteins to assess the inhibition of signal transduction.[2]

In Vitro: Prostaglandin Ez Release from Synoviocytes

This protocol assesses the impact of fasitibant on the inflammatory response in cells relevant to
joint diseases like osteoarthritis.

o Objective: To determine if fasitibant can prevent PGE: release and COX-2 expression
induced by bradykinin, alone or in synergy with other pro-inflammatory cytokines like IL-1[3.

o Methodology:
o Cell Culture: Human fibroblast-like synoviocytes are cultured in appropriate media.

o Pre-treatment: Cells are pre-incubated with fasitibant (e.g., 1 uM) for 30 minutes.
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o Stimulation: Cells are treated with bradykinin and/or IL-1[3 for a specified period (e.g.,
several hours).

o PGE2 Measurement: The culture supernatant is collected, and the concentration of PGE:2
is quantified using a competitive enzyme immunoassay (EIA) Kit.

o Gene Expression Analysis (RT-gPCR): To measure COX-2 expression, cells are lysed
after stimulation, and total RNA is extracted. The RNA is then reverse-transcribed to
cDNA, and quantitative PCR is performed using specific primers for COX-2 and a
housekeeping gene for normalization. Fasitibant's efficacy is determined by its ability to
reduce BK-induced PGE: release and COX-2 mRNA levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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